molecular formula C7H7IO2 B3194639 3-Iodo-5-methoxyphenol CAS No. 855839-41-7

3-Iodo-5-methoxyphenol

Cat. No.: B3194639
CAS No.: 855839-41-7
M. Wt: 250.03 g/mol
InChI Key: BQTFENWNALFGJM-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxyphenol is an aromatic compound characterized by the presence of iodine and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxyphenol typically involves the iodination of 5-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as sodium iodate or iodine monochloride. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the phenol ring to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-Iodo-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The iodine atom can participate in halogen bonding, which can influence molecular recognition and binding events. The methoxy group can also affect the compound’s electronic properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2-Iodo-5-methoxyphenol
  • 4-Iodo-2-methoxyphenol
  • 3-Iodo-4-methoxyphenol

Comparison: 3-Iodo-5-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups on the phenol ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the ortho and para positions relative to the hydroxyl group can affect the compound’s acidity and ability to participate in hydrogen bonding .

Properties

IUPAC Name

3-iodo-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTFENWNALFGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698955
Record name 3-Iodo-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855839-41-7
Record name 3-Iodo-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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